2,3-Difluoroisonicotinonitrile
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Overview
Description
2,3-Difluoroisonicotinonitrile is an organic compound with the chemical formula C6H2F2N2. It is a colorless to pale yellow liquid that is used in various chemical and industrial applications. The compound is known for its unique properties, including its ability to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing 2,3-Difluoroisonicotinonitrile involves the reaction of 2,3-difluoroisonicotinamide with 2,2,2-trifluoroacetic anhydride and triethylamine in dichloromethane at 15°C for 17 hours. The mixture is then diluted with water, and the organic layer is extracted with dichloromethane. The residue is purified by column chromatography to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoroisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically used under mild conditions.
Major Products:
Substitution Reactions: Products include substituted derivatives of this compound.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2,3-Difluoroisonicotinonitrile is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 2,3-Difluoroisonicotinonitrile involves its ability to participate in various chemical reactions due to the presence of fluorine atoms. These atoms can influence the electronic properties of the compound, making it reactive towards nucleophiles and suitable for coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
- 2,4-Difluoroisonicotinonitrile
- 2,5-Difluoroisonicotinonitrile
- 2,6-Difluoroisonicotinonitrile
Comparison: 2,3-Difluoroisonicotinonitrile is unique due to the position of the fluorine atoms on the pyridine ring, which affects its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical behaviors and applications .
Properties
IUPAC Name |
2,3-difluoropyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFKFUIMEAOQEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C#N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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